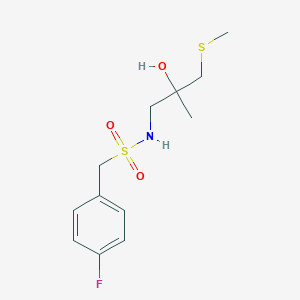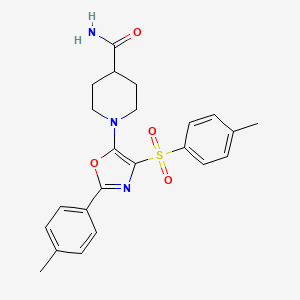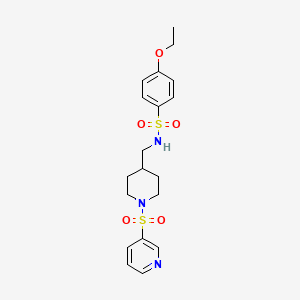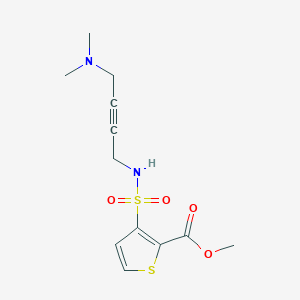
1-(4-fluorophenyl)-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-fluorophenyl)-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)methanesulfonamide, also known as L-690,330, is a compound that has been synthesized for its potential use as a pharmaceutical drug. This compound belongs to the class of sulfonamides, which are widely used in medicine as antibiotics, diuretics, and antidiabetic agents.
Aplicaciones Científicas De Investigación
Flavor and Fragrance Chemistry
2,3-dihydro-3,5-dihydroxy-6-methyl-4(H)-pyran-4-one: belongs to the class of pyranone compounds. These compounds often exhibit caramel-like aromas. Compared to maltol (another caramel-like substance), this compound has better water solubility and a more pronounced “sweet” taste. It is significantly associated with the “sweetness” in tobacco smoke, enhancing the overall sweet and smooth sensory experience of cigarettes .
Natural Food Colorant
As consumer concerns about synthetic colorants grow, natural alternatives become essential. 2,3-dihydro-3,5-dihydroxy-6-methyl-4(H)-pyran-4-one serves as a natural substitute for some synthetic dyes. It has been approved for use as a food coloring agent in several countries. Its pleasant taste and water solubility make it an attractive choice for food applications .
Tobacco Industry
In the tobacco industry, this compound is ubiquitous in cigarette smoke. It contributes to the overall sensory profile, enhancing the sweetness and smoothness of tobacco products. Its positive correlation with smoke “sweetness” is well-established .
Analytical Chemistry
2,3-dihydro-3,5-dihydroxy-6-methyl-4(H)-pyran-4-one: is employed in analytical chemistry methods. Its distinct properties, such as solubility and stability, make it useful as a standard or reference compound. Researchers use it to calibrate instruments and validate analytical techniques.
Propiedades
IUPAC Name |
1-(4-fluorophenyl)-N-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)methanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FNO3S2/c1-12(15,9-18-2)8-14-19(16,17)7-10-3-5-11(13)6-4-10/h3-6,14-15H,7-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPCPEVWHQNXXCS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)CC1=CC=C(C=C1)F)(CSC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18FNO3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorophenyl)-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)methanesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2394572.png)



![(2S)-2-[(4-chloro-3-nitrobenzoyl)amino]-3-methylbutanoic acid](/img/structure/B2394580.png)
![3-[(6-Chloropyridin-3-yl)methyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B2394583.png)

![1-methyl-7-phenyl-3-(3-phenylpropyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2394585.png)





